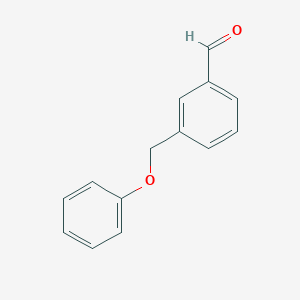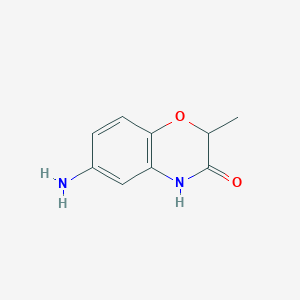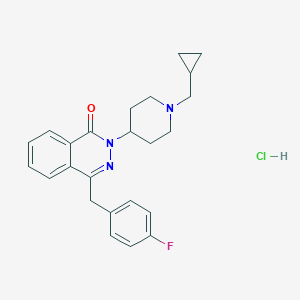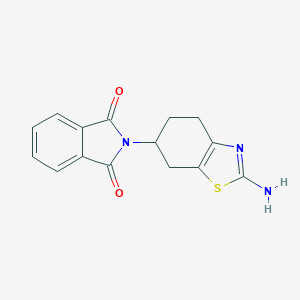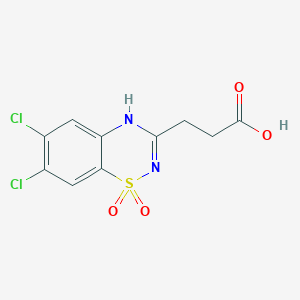
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat various conditions such as arthritis, menstrual cramps, and acute pain. Diclofenac is also used in veterinary medicine to treat pain and inflammation in animals.
Mécanisme D'action
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the synthesis of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to reduce pain and inflammation in a number of conditions, including arthritis and menstrual cramps.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, one limitation is that it can have variable effects depending on the dose and route of administration. Another limitation is that it can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research on Diclofenac. One area of research is to better understand the mechanisms of action of Diclofenac, particularly with respect to its off-target effects. Another area of research is to develop new formulations of Diclofenac that are more effective and have fewer side effects. Additionally, there is a need for more research on the long-term effects of Diclofenac use, particularly with respect to its effects on cardiovascular health. Finally, there is a need for more research on the use of Diclofenac in veterinary medicine, particularly with respect to its efficacy and safety in different animal species.
Méthodes De Synthèse
Diclofenac can be synthesized by reacting 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzophenone. This intermediate is then reacted with 2-aminothiophenol to form Diclofenac.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. Diclofenac is also known to inhibit the synthesis of leukotrienes, another group of lipid compounds that are involved in the inflammatory response.
Propriétés
Numéro CAS |
101063-94-9 |
|---|---|
Nom du produit |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
Formule moléculaire |
C10H8Cl2N2O4S |
Poids moléculaire |
323.15 g/mol |
Nom IUPAC |
3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clé InChI |
PRRUPJPSHMZJJX-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



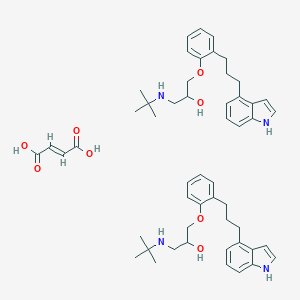
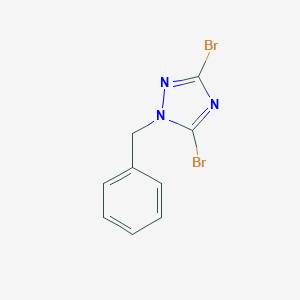
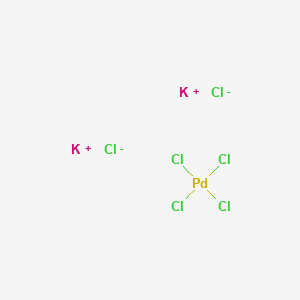
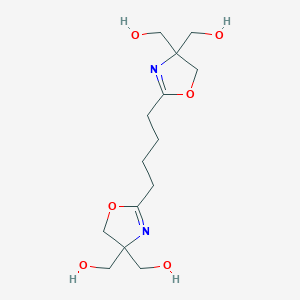
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
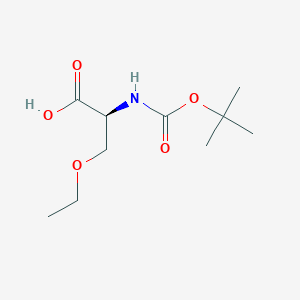

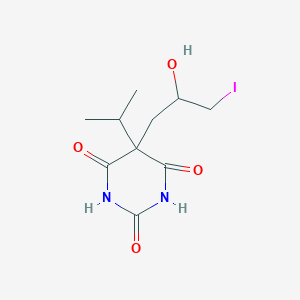
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

